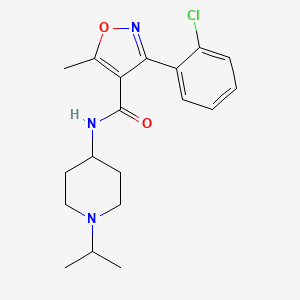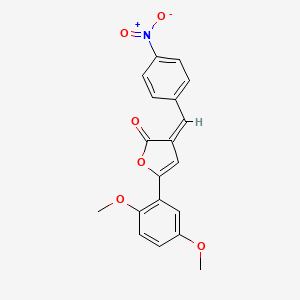
3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide, also known as A-796260, is a potent and selective cannabinoid CB2 receptor agonist. It was first synthesized in 2005 by Abbott Laboratories as a potential therapeutic agent for the treatment of inflammatory and neuropathic pain, as well as other conditions such as osteoporosis and cancer.
作用機序
3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide exerts its effects by selectively activating the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. By activating this receptor, 3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide can modulate the release of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells such as macrophages and T cells.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, 3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit bone resorption in animal models of osteoporosis, suggesting that it may have potential as a treatment for this condition. It has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of 3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide is its high selectivity for the CB2 receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions and the specific cell types or tissues being studied. Additionally, its relatively short half-life and poor solubility may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of more potent and selective CB2 receptor agonists, which may have greater therapeutic potential. Another area of interest is the investigation of the potential role of the CB2 receptor in other conditions, such as autoimmune diseases and neurodegenerative disorders. Finally, further studies are needed to determine the safety and efficacy of 3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide in humans, and to explore its potential as a therapeutic agent for various conditions.
合成法
The synthesis of 3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with isopropylamine to form 2-chlorobenzamide. This is then reacted with 4-piperidinone to form N-(1-isopropyl-4-piperidinyl)-2-chlorobenzamide, which is subsequently treated with methyl isoxazolecarboxylate to form 3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide.
科学的研究の応用
3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease.
特性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-12(2)23-10-8-14(9-11-23)21-19(24)17-13(3)25-22-18(17)15-6-4-5-7-16(15)20/h4-7,12,14H,8-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLWCETWGCITOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methoxyphenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4978595.png)
![5-isopropyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4978603.png)
![1-acetyl-17-(4-chloro-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4978614.png)

![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4978624.png)
methyl]-2,4-pentanedione](/img/structure/B4978635.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4978644.png)

![N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4978668.png)
![4-benzyl-1-[(5-nitro-2-thienyl)methyl]piperidine](/img/structure/B4978671.png)
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4,4'-biphenyldiamine](/img/structure/B4978676.png)
![(2R*,6S*)-4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B4978683.png)

amine oxalate](/img/structure/B4978691.png)